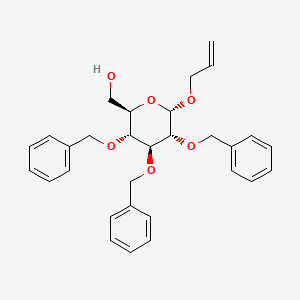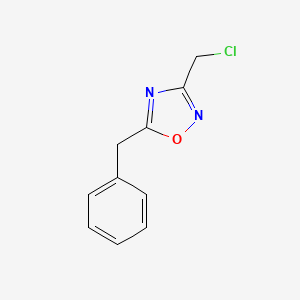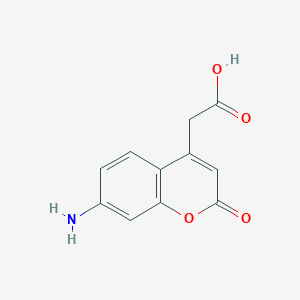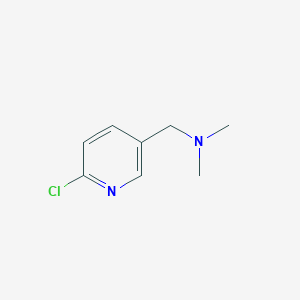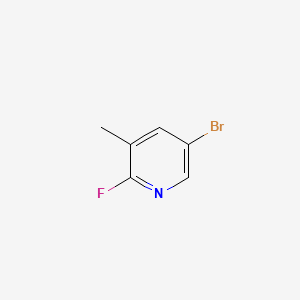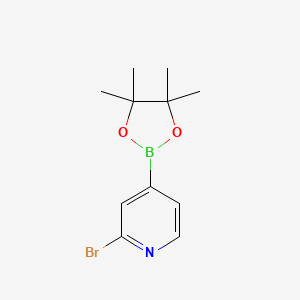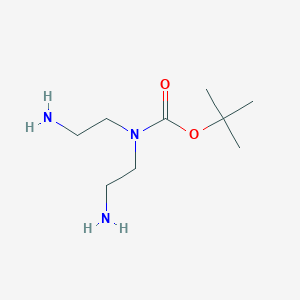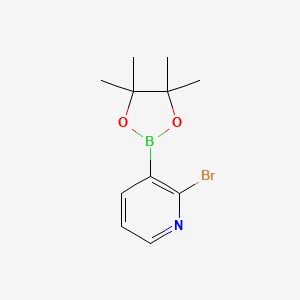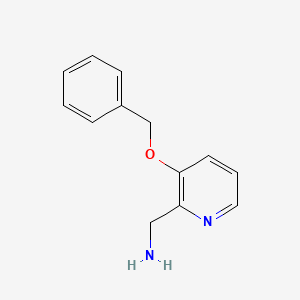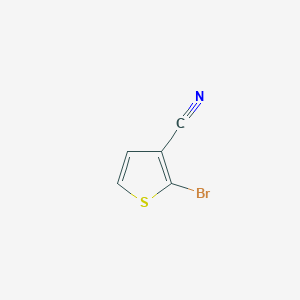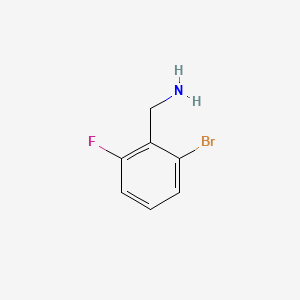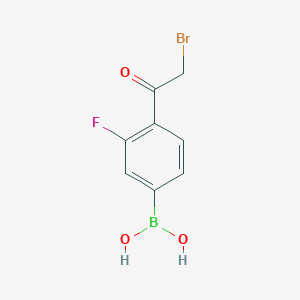
4-Bromoacetyl-3-fluorophenylboronic acid
Descripción general
Descripción
4-Bromoacetyl-3-fluorophenylboronic acid is a chemical compound with the CAS Number: 481725-36-4. It has a molecular weight of 260.86 . The IUPAC name for this compound is 4-(bromoacetyl)-3-fluorophenylboronic acid .
Molecular Structure Analysis
The InChI code for 4-Bromoacetyl-3-fluorophenylboronic acid is 1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Bromoacetyl-3-fluorophenylboronic acid has a molecular weight of 260.86 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
4-Bromoacetyl-3-fluorophenylboronic acid is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatile reactivity and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
-
Organic Synthesis : Boronic acids and their derivatives are widely used in organic synthesis for the formation of carbon-carbon bonds. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls, an important structural motif in many pharmaceuticals and organic materials .
-
Medicinal Chemistry : Boronic acids can be used in the design of enzyme inhibitors. For example, they can mimic the transition state of the enzyme’s substrate, leading to potent inhibition of the enzyme’s activity .
-
Materials Science : Boronic acids can form reversible covalent bonds with diols and are used in the design of responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to specific stimuli .
Safety And Hazards
Propiedades
IUPAC Name |
[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHKBNJUHSCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478221 | |
| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoacetyl-3-fluorophenylboronic acid | |
CAS RN |
481725-36-4 | |
| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

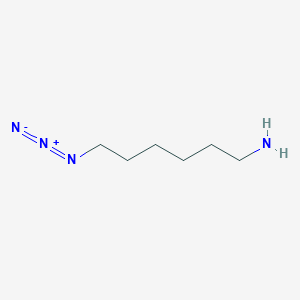
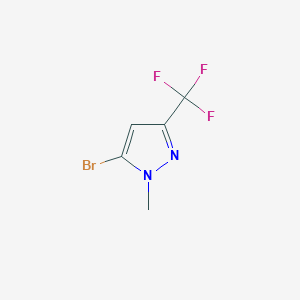
![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)
